5-bromo-N-hydroxy-furan-2-carboxamidine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

5-Bromo-N-hydroxy-furan-2-carboxamidine (CAS 892387-31-4), also named 5-bromo-N'-hydroxyfuran-2-carboximidamide, is a heterocyclic building block with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol. This furan derivative is supplied by multiple vendors, typically at a minimum purity specification of 95%.

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
Cat. No. B11822882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-hydroxy-furan-2-carboxamidine
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C(=NO)N
InChIInChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8)
InChIKeyRXAZVJRYVBWHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-hydroxy-furan-2-carboxamidine for Research Procurement: Compound Identity and Core Specifications


5-Bromo-N-hydroxy-furan-2-carboxamidine (CAS 892387-31-4), also named 5-bromo-N'-hydroxyfuran-2-carboximidamide, is a heterocyclic building block with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol . This furan derivative is supplied by multiple vendors, typically at a minimum purity specification of 95% . The compound belongs to the N-hydroxycarboxamidine (amidoxime) class, characterized by the dual presence of a halogen handle (5-bromo) and an oxime-amine functional group on the furan scaffold, making it a versatile intermediate for constructing oxadiazole and other heterocyclic libraries for medicinal chemistry and agrochemical discovery .

Why Sourcing Generic Furan Amidoximes Fails to Meet 5-Bromo-N-hydroxy-furan-2-carboxamidine Research Specifications


Substituting the target 5-bromo-N-hydroxy-furan-2-carboxamidine with a structurally similar but non-identical furan derivative introduces significant risk of synthetic failure and procurement rework. The 5-bromo substituent is not a trivial decoration: it functions as a discrete cross-coupling handle (e.g., for Suzuki–Miyaura or Stille reactions) that is entirely absent in the debrominated analog, N-hydroxy-furan-2-carboxamidine . Furthermore, the N-hydroxycarboxamidine group provides distinct reactivity—such as efficient cyclodehydration to 1,2,4-oxadiazoles—that is not shared by the corresponding amide (5-bromo-furan-2-carboxamide) or nitrile (5-bromo-furan-2-carbonitrile) precursors [1]. Opting for an analog without these precise functional handles typically requires additional synthetic steps (activating group installation or protecting-group maneuvers), lowering overall yield, extending timelines, and increasing procurement complexity. These functional-group-dependent synthetic constraints are the primary reasons why generic substitution results in downstream project delays and compound-specific quality defects.

Product-Specific Evidence Guide: Quantified Differentiation of 5-Bromo-N-hydroxy-furan-2-carboxamidine for Informed Procurement


Synthetic Handle Differentiation: Cross-Coupling Proficiency at the C5 Bromine Position

The 5-bromo substituent enables downstream Pd-catalyzed cross-coupling reactions that are mechanistically impossible with the non-halogenated analog (N-hydroxy-furan-2-carboxamidine). While quantitative coupling yields for this specific carboxamidine are not published in isolation, the broader chemical behavior of 5-bromofuran derivatives is well-established. For instance, 5-bromofuran-2-carbonitrile has been shown to undergo Suzuki and Stille couplings effectively, leveraging the bromine as an electrophilic site . In contrast, the non-brominated furan-2-carboxamidoxime lacks this reactive handle entirely, requiring additional C–H activation or directing-group chemistry that significantly lowers synthetic efficiency [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

Purity Benchmark Comparison Against Non-Brominated Furan Amidoxime

The target compound, 5-bromo-N-hydroxy-furan-2-carboxamidine, is routinely supplied at a minimum purity of 95% by vendors such as AKSci and Leyan . In contrast, the non-brominated analog (furan-2-carboxamidoxime) is offered by Alfa Aesar at a higher certified purity of 97% [1]. While both compounds meet general research-grade thresholds, the brominated analog's 95% specification reflects the additional synthetic complexity and purification challenges introduced by the bromine substituent. For procurement decisions where absolute purity is critical (e.g., fragment-based screening, isothermal titration calorimetry), this 2% purity deficit in the brominated analog is a quantifiable factor that must be weighed against its synthetic utility advantage.

Procurement Purity Specification Building Blocks Analytical Chemistry

Oxadiazole Synthesis Efficiency: N-Hydroxycarboxamidine vs. Nitrile Route

The N-hydroxycarboxamidine group is the established linchpin functional group for direct, two-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via O-acylation followed by cyclodehydration. Published yields for this transformation from amidoxime starting materials typically range from 50% to 98% depending on conditions, with microwave-assisted protocols achieving 90–98% in a single step [1]. In contrast, alternative routes starting from nitriles (e.g., 5-bromo-furan-2-carbonitrile) require conversion to the amidoxime intermediate as a separate step before cyclization, effectively adding a synthetic step and reducing overall yield . The benzofuran analog of this compound (5-bromo-N'-hydroxybenzofuran-2-carboxamidine) has been directly employed as the key oxadiazole-forming intermediate by Sanjeeva et al. (2021), demonstrating the practical utility of this functional group arrangement in building antimicrobial compound libraries [2].

Heterocyclic Chemistry 1,2,4-Oxadiazole Synthetic Methodology Library Synthesis

Scaffold Differentiation: Furan vs. Benzofuran Core in Analog Design

The furan core of 5-bromo-N-hydroxy-furan-2-carboxamidine offers distinct physicochemical properties compared to its benzofuran congener. Furan (C4H4O) is a smaller, more electron-rich heterocycle with a molecular weight contribution of 68.07 Da versus 118.13 Da for benzofuran (C8H6O). This translates to a molecular weight difference of 28.99 Da between the two amidoxime analogs (target: 205.01 Da; benzofuran analog: approximately 234.00 Da, calculated as C9H7BrN2O2) [1]. Additionally, the absence of the fused benzene ring in the furan system results in lower lipophilicity (estimated ΔLogP ≈ -1.5 to -2.0 units based on fragment contributions) and fewer potential metabolic liabilities (e.g., no aromatic hydroxylation sites). These differences are significant for drug discovery programs where ligand efficiency metrics and metabolic stability are optimization parameters.

Medicinal Chemistry Scaffold Hopping Drug Design Bioisosteres

Optimal Application Scenarios for 5-Bromo-N-hydroxy-furan-2-carboxamidine Based on Evidence


Diversifiable Heterocyclic Library Synthesis via Successive Cross-Coupling and Oxadiazole Formation

The compound's orthogonal reactive handles—the C5 bromine for Pd-catalyzed cross-coupling and the N-hydroxycarboxamidine for oxadiazole cyclization —enable a modular, two-dimensional diversification strategy. Researchers can first elaborate the furan core via Suzuki or Stille coupling at the bromine position, then cyclize the amidoxime with diverse carboxylic acid derivatives to generate 3,5-disubstituted 1,2,4-oxadiazole libraries [2]. This workflow is superior to using the non-halogenated analog (which cannot undergo direct cross-coupling) or the nitrile precursor (which requires an additional amidoxime-forming step).

Medicinal Chemistry Lead Optimization: Bioisosteric Replacement of Benzofuran Scaffolds

For drug discovery programs that have identified a benzofuran-amidoxime hit but need to improve ligand efficiency or metabolic stability, the furan analog serves as a direct, lower-molecular-weight bioisostere. The approximately 29 Da reduction in molecular weight compared to the benzofuran congener , combined with lower lipophilicity, makes this compound a strategic procurement choice for scaffold-hopping campaigns aimed at improving ADME properties while preserving the pharmacophoric amidoxime functionality [2].

NQO2 Inhibitor Probe Development and Malaria Research

The furan-amidoxime scaffold has been specifically evaluated as a functional group replacement for furan-amidines in the context of NQO2 inhibition, a target relevant to cancer chemotherapy and malaria . While the amidoxime analogues demonstrated lower NQO2 potency than the lead amidines, this scaffold modification was explicitly designed to improve solubility and decrease basicity—key parameters for in vivo probe development [2]. The 5-bromo substituent further enables late-stage diversification to optimize target engagement and selectivity.

Quote Request

Request a Quote for 5-bromo-N-hydroxy-furan-2-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.